molecular formula C11H19N3O2 B8076881 2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide

2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide

Cat. No.: B8076881
M. Wt: 225.29 g/mol
InChI Key: DMKLMWSUZYVSKS-UHFFFAOYSA-N
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Description

2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide is a synthetic compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol . This compound is notable for its unique spirocyclic structure, which includes a diazaspiro[3.4]octane core. It is used in various scientific research applications due to its distinctive chemical properties.

Chemical Reactions Analysis

2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

2-Acetyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide can be compared with other spirocyclic compounds, such as:

Properties

IUPAC Name

2-acetyl-N,N-dimethyl-2,7-diazaspiro[3.4]octane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-8(15)14-6-11(7-14)5-12-4-9(11)10(16)13(2)3/h9,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKLMWSUZYVSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2(C1)CNCC2C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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